1-(3-Bromobenzyl)-4-(methylsulfonyl)piperazine
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Overview
Description
1-(3-Bromobenzyl)-4-(methylsulfonyl)piperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a bromobenzyl group attached to the piperazine ring and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromobenzyl)-4-(methylsulfonyl)piperazine typically involves the reaction of 3-bromobenzyl chloride with 4-(methylsulfonyl)piperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the piperazine nitrogen attacks the electrophilic carbon of the bromobenzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromobenzyl)-4-(methylsulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The bromobenzyl group can be reduced to form benzyl derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) can be employed under mild conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Bromobenzyl)-4-(methylsulfonyl)piperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-Bromobenzyl)-4-(methylsulfonyl)piperazine involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to interact with receptors or enzymes, modulating their activity. The bromobenzyl group may facilitate binding to hydrophobic pockets, while the methylsulfonyl group can enhance solubility and bioavailability. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
1-(3-Bromobenzyl)piperazine: Lacks the methylsulfonyl group, which may affect its solubility and reactivity.
4-(Methylsulfonyl)piperazine: Lacks the bromobenzyl group, which may influence its binding affinity and specificity.
Uniqueness
1-(3-Bromobenzyl)-4-(methylsulfonyl)piperazine is unique due to the combination of the bromobenzyl and methylsulfonyl groups. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications. The presence of both groups allows for diverse chemical modifications and interactions, enhancing its potential in research and industry.
Properties
Molecular Formula |
C12H17BrN2O2S |
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Molecular Weight |
333.25 g/mol |
IUPAC Name |
1-[(3-bromophenyl)methyl]-4-methylsulfonylpiperazine |
InChI |
InChI=1S/C12H17BrN2O2S/c1-18(16,17)15-7-5-14(6-8-15)10-11-3-2-4-12(13)9-11/h2-4,9H,5-8,10H2,1H3 |
InChI Key |
GKCVCSUGYUPKGT-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CC2=CC(=CC=C2)Br |
Origin of Product |
United States |
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